molecular formula C26H20N4O4S B2786388 2-(3-((5-(benzo[d][1,3]dioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propyl)isoindoline-1,3-dione CAS No. 325694-48-2

2-(3-((5-(benzo[d][1,3]dioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propyl)isoindoline-1,3-dione

Cat. No. B2786388
CAS RN: 325694-48-2
M. Wt: 484.53
InChI Key: RHWRSGVDKYRRPZ-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzo[d][1,3]dioxol-5-yl group, a phenyl group, a 1,2,4-triazol-3-yl group, a thio group, and an isoindoline-1,3-dione group. These groups are common in many pharmaceuticals and biologically active compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the benzo[d][1,3]dioxol-5-yl group could be introduced via a reaction with 5-bromo-benzo[d][1,3]dioxole . The 1,2,4-triazol-3-yl group could be introduced via a reaction with a suitable heteroaryl halide .


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of these functional groups around the central carbon chain. X-ray crystallography could be used to determine the exact structure .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the functional groups present. For example, the thio group could undergo oxidation or substitution reactions, while the 1,2,4-triazol-3-yl group could participate in various organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by the functional groups present. For example, the presence of the benzo[d][1,3]dioxol-5-yl group could influence the compound’s solubility and stability .

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. For example, many compounds with a 1,2,4-triazol-3-yl group have antitumor activities .

properties

IUPAC Name

2-[3-[[5-(1,3-benzodioxol-5-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N4O4S/c31-24-19-9-4-5-10-20(19)25(32)29(24)13-6-14-35-26-28-27-23(30(26)18-7-2-1-3-8-18)17-11-12-21-22(15-17)34-16-33-21/h1-5,7-12,15H,6,13-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHWRSGVDKYRRPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C(N3C4=CC=CC=C4)SCCCN5C(=O)C6=CC=CC=C6C5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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